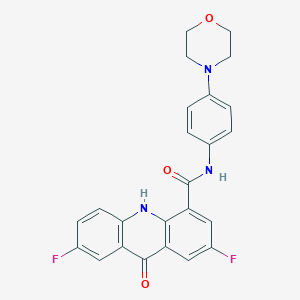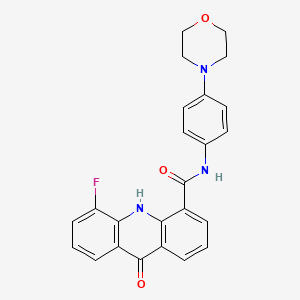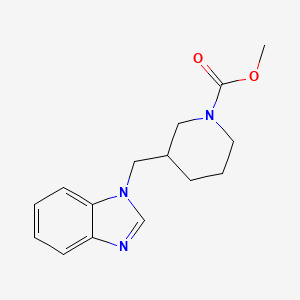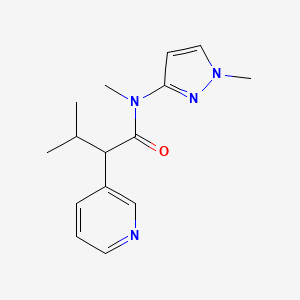![molecular formula C13H23N3O2 B6973927 [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol](/img/structure/B6973927.png)
[3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol is a synthetic organic compound that features a unique cyclobutyl ring structure with an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the cyclobutyl intermediate.
Ethoxylation: The ethoxy group is added through an etherification reaction, typically using an alcohol and an acid catalyst.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazole moiety to its corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an enzyme inhibitor or receptor modulator, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclopropyl]methanol
- [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclopentyl]methanol
Uniqueness
Compared to similar compounds, [3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol stands out due to its cyclobutyl ring, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
[3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-4-18-10-7-13(9-17,12(10,2)3)16-8-11-14-5-6-15-11/h5-6,10,16-17H,4,7-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKFTNOEEXPJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CO)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide](/img/structure/B6973844.png)
![7-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B6973854.png)

![N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide](/img/structure/B6973873.png)

![7-[(2-Cyclopropylphenyl)methyl]-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6973889.png)


![N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6973904.png)
![N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline](/img/structure/B6973915.png)
![[3-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6973919.png)
![[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol](/img/structure/B6973923.png)
![N-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)prop-2-enamide](/img/structure/B6973951.png)

